molecular formula C10H18O2 B1606166 2-(1-Hydroxypentyl)cyclopentan-1-one CAS No. 42558-01-0

2-(1-Hydroxypentyl)cyclopentan-1-one

Cat. No. B1606166
Key on ui cas rn: 42558-01-0
M. Wt: 170.25 g/mol
InChI Key: DYVAUIYAEICDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07161041B2

Procedure details

Valeraldehyde having an acid value of 7.5 mg-KOH/g was used as the starting material. 224.6 g (2.67 mol) cyclopentanone, 100 g water and 9.7 g (0.116 mol) 48% NaOH were introduced into a 1-L four-necked flask, then the mixture was cooled to 15° C. under stirring, and 100 g (1.16 mol) valeraldehyde was added dropwise at the same temperature over 5 hours. Thereafter, the mixture was stirred at the same temperature for 2 hours. After the reaction was finished, the mixture was neutralized with 9.3 g (0.100 mol) 105% condensed phosphoric acid and separated into two layers at 40° C. The resulting organic layer was 343.7 g, and the aqueous layer was 99.9 g. The pH of the aqueous layer was 5.5. The organic layer was analyzed in the same manner as in Example 1. The result indicated that the reaction mixture contained 165.8 g (0.974 mol) 2-(1-hydroxy-n-pentyl)cyclopentanone (yield 84.9%), 4.58 g (0.030 mol) 2-pentylidene cyclopentanone and 10.1 g (0.060 mol; content 2.9%) cyclopentanone dimer, and the aqueous layer contained 6.7 g cyclopentanone. 116.7 g cyclopentanone and 16 g water could be recovered by distillation from the organic layer. The phosphoric acid contained in the aqueous layer, as determined by titration with NaOH for converting it into trisodium phosphate, was 0.251 mol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
224.6 g
Type
reactant
Reaction Step Three
Name
Quantity
9.7 g
Type
reactant
Reaction Step Three
Name
Quantity
100 g
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10.1 g
Type
reactant
Reaction Step Six
Quantity
4.58 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1](=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[OH-].[K+].[C:9]1(=[O:14])[CH2:13][CH2:12][CH2:11][CH2:10]1.[OH-].[Na+].P(=O)(O)(O)O>C(=C1CCCC1=O)CCCC.O>[OH:6][CH:1]([CH:10]1[CH2:11][CH2:12][CH2:13][C:9]1=[O:14])[CH2:2][CH2:3][CH2:4][CH3:5] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
224.6 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
9.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCC)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Six
Name
Quantity
10.1 g
Type
reactant
Smiles
C1(CCCC1)=O
Step Seven
Name
Quantity
4.58 g
Type
catalyst
Smiles
C(CCCC)=C1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Thereafter, the mixture was stirred at the same temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
separated into two layers at 40° C

Outcomes

Product
Name
Type
product
Smiles
OC(CCCC)C1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.974 mol
AMOUNT: MASS 165.8 g
YIELD: PERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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